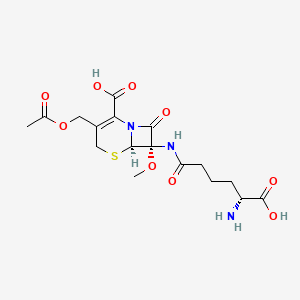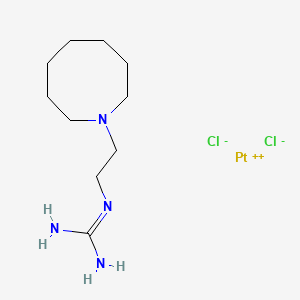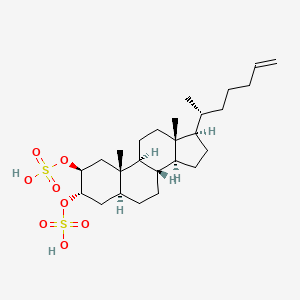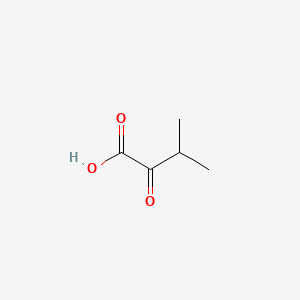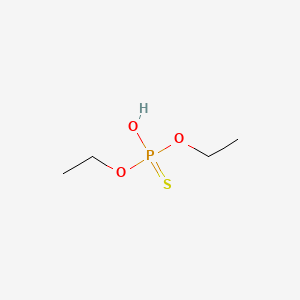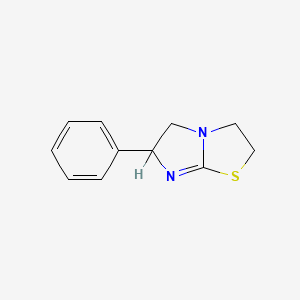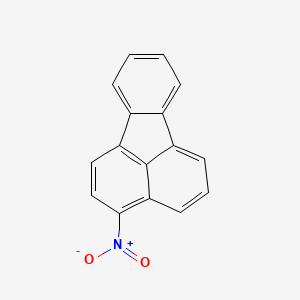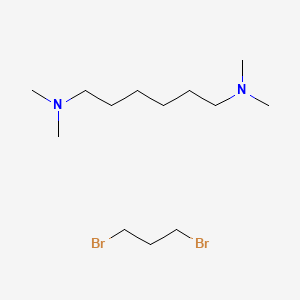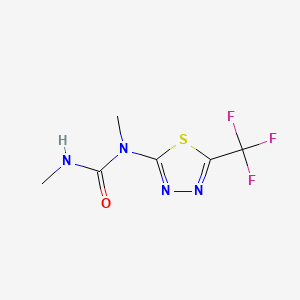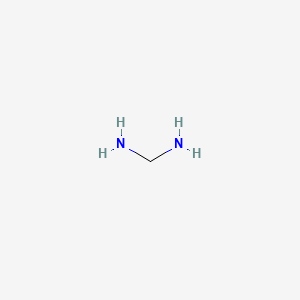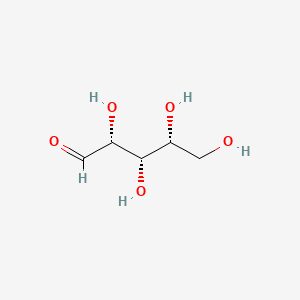
D-Xilosa
Descripción general
Descripción
DL-Xylose is a naturally occurring sugar that belongs to the family of carbohydrates known as pentoses, which are sugars composed of five carbon atoms. It is a fundamental monosaccharide that plays a crucial role in various biological processes. Derived from the Greek word “xylos,” meaning “wood,” xylose is found in the fibrous parts of plants such as wood, straw, and corn husks . It is classified as an aldose due to the presence of an aldehyde functional group. DL-Xylose is commonly used as a sweetening agent and is considered a low-calorie alternative to traditional sugar .
Aplicaciones Científicas De Investigación
DL-Xylose has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various chemicals and polymers.
Biology: Serves as a carbon source in microbial fermentation processes to produce biofuels and biochemicals.
Medicine: Investigated for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.
Industry: Utilized in the production of low-calorie sweeteners, food additives, and pharmaceuticals.
Mecanismo De Acción
Target of Action
DL-Xylose, also known as aldehydo-D-xylose, is a monosaccharide of the aldopentose type . It primarily targets enzymes involved in the metabolism of xylose, such as xylose reductase (XR) and xylitol dehydrogenase (XDH) . These enzymes play a crucial role in the conversion of xylose into xylitol and other metabolites .
Mode of Action
DL-Xylose interacts with its target enzymes, XR and XDH, to initiate the metabolic process . The uptake of DL-Xylose activates the related metabolic pathway, leading to the expression of XR and XDH . XR reduces xylose to xylitol, which is then oxidized by XDH to xylulose . This process involves the conversion of apoenzyme into holoenzyme through binding with NADPH and NADH .
Biochemical Pathways
DL-Xylose is metabolized through two primary pathways: the phosphoketolase pathway and the pentose phosphate (PP)/glycolytic pathway . In the phosphoketolase pathway, DL-Xylose is converted into acetate, formate, and ethanol . In the PP/glycolytic pathway, DL-Xylose is converted into L-lactate . The metabolism of DL-Xylose results in a variety of substrates that can serve important nutritional and biological purposes .
Pharmacokinetics
For instance, DL-Xylose uptake is suppressed in the presence of D-glucose, D-galactose, and D-fructose .
Result of Action
The metabolism of DL-Xylose leads to the production of various metabolites, including xylitol, a common food additive sweetener substitute . Additionally, DL-Xylose has been used as a diagnostic agent to observe malabsorption . The conversion of DL-Xylose into these metabolites serves important nutritional and biological purposes .
Action Environment
The action of DL-Xylose is influenced by environmental factors. For example, the consumption of DL-Xylose increases two-fold under light but decreases to the same level with the addition of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), indicating that extra chemical energy from the light-dependent reaction contributes to the catabolism of DL-Xylose .
Análisis Bioquímico
Biochemical Properties
DL-Xylose participates in several biochemical reactions. It is primarily metabolized through the pentose phosphate pathway, where it is converted to xylulose-5-phosphate by the enzyme xylose isomerase. Xylulose-5-phosphate then enters the pentose phosphate pathway, contributing to the production of NADPH and ribose-5-phosphate . DL-Xylose interacts with various enzymes, including xylose isomerase, xylulokinase, and transketolase, which facilitate its conversion and integration into metabolic pathways .
Cellular Effects
DL-Xylose influences various cellular processes. In microbial cells, it serves as a carbon source, supporting growth and energy production. DL-Xylose affects cell signaling pathways by modulating the levels of metabolites and cofactors involved in these pathways. It also impacts gene expression by regulating the transcription of genes associated with its metabolism . Additionally, DL-Xylose plays a role in cellular metabolism by contributing to the production of essential biomolecules such as nucleotides and amino acids .
Molecular Mechanism
The molecular mechanism of DL-Xylose involves its conversion to xylulose-5-phosphate by xylose isomerase. This conversion is a key step in the pentose phosphate pathway, where xylulose-5-phosphate is further metabolized to produce NADPH and ribose-5-phosphate . DL-Xylose also interacts with other enzymes, such as xylulokinase, which phosphorylates xylulose to xylulose-5-phosphate, and transketolase, which transfers two-carbon units in the pentose phosphate pathway . These interactions facilitate the integration of DL-Xylose into cellular metabolism and its utilization as a carbon source.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Xylose can change over time. The stability and degradation of DL-Xylose are influenced by factors such as temperature, pH, and the presence of other compounds. Long-term studies have shown that DL-Xylose can have sustained effects on cellular function, including the continuous production of NADPH and ribose-5-phosphate . The degradation of DL-Xylose over time can lead to a decrease in its availability and impact on cellular processes.
Dosage Effects in Animal Models
The effects of DL-Xylose vary with different dosages in animal models. At low doses, DL-Xylose can support normal cellular function and metabolism. At high doses, it can lead to toxic effects, including the accumulation of metabolic intermediates and disruption of cellular processes . Threshold effects have been observed, where a certain dosage of DL-Xylose is required to elicit a significant response in cellular metabolism and gene expression .
Metabolic Pathways
DL-Xylose is involved in several metabolic pathways, including the pentose phosphate pathway and the glycolytic pathway. In the pentose phosphate pathway, DL-Xylose is converted to xylulose-5-phosphate by xylose isomerase and further metabolized to produce NADPH and ribose-5-phosphate . DL-Xylose also interacts with enzymes such as xylulokinase and transketolase, which facilitate its integration into these pathways . These interactions contribute to the regulation of metabolic flux and the production of essential biomolecules.
Transport and Distribution
DL-Xylose is transported and distributed within cells and tissues through specific transporters and binding proteins. In microbial cells, transporters such as xylose permease facilitate the uptake of DL-Xylose from the extracellular environment . Once inside the cell, DL-Xylose is distributed to various cellular compartments, where it interacts with enzymes and other biomolecules involved in its metabolism . The localization and accumulation of DL-Xylose can affect its activity and function within the cell.
Subcellular Localization
The subcellular localization of DL-Xylose is influenced by targeting signals and post-translational modifications. DL-Xylose is primarily localized in the cytoplasm, where it interacts with enzymes involved in its metabolism . It can also be transported to other cellular compartments, such as the mitochondria and the nucleus, where it may have additional effects on cellular function . The localization of DL-Xylose can impact its activity and function, as well as its interactions with other biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-Xylose can be synthesized through the acid-catalyzed hydrolysis of xylan, a hemicellulose found in plant cell walls. The hydrolysis process involves breaking down the xylan into its constituent sugars, including xylose . The reaction conditions typically involve the use of dilute sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of DL-Xylose involves the extraction of xylan from biomass sources such as corn cobs, straw, and wood chips. The extracted xylan is then hydrolyzed using acid or enzymatic methods to produce xylose . Enzymatic hydrolysis is preferred for its specificity and mild reaction conditions, which result in higher yields and fewer by-products.
Análisis De Reacciones Químicas
Types of Reactions: DL-Xylose undergoes various chemical reactions, including:
Oxidation: Xylose can be oxidized to form xylaric acid using oxidizing agents such as nitric acid.
Reduction: Catalytic hydrogenation of xylose produces xylitol, a common sugar alcohol used as a sweetener.
Isomerization: Xylose can be isomerized to xylulose using xylose isomerase.
Common Reagents and Conditions:
Oxidation: Nitric acid, elevated temperatures.
Reduction: Hydrogen gas, metal catalysts (e.g., nickel).
Isomerization: Xylose isomerase enzyme, mild temperatures.
Major Products:
Xylaric acid: from oxidation.
Xylitol: from reduction.
Xylulose: from isomerization.
Comparación Con Compuestos Similares
Arabinose: Another pentose sugar used in food and pharmaceutical industries.
Ribose: A pentose sugar that is a component of ribonucleic acid (RNA).
Lyxose: A less common pentose sugar with similar properties to xylose.
DL-Xylose stands out due to its extensive use in industrial applications and its potential health benefits as a low-calorie sweetener and prebiotic.
Propiedades
IUPAC Name |
(3R,4S,5R)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-IOVATXLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |
| Record name | Xylose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18712 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | D-Xylose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
555.0 mg/mL | |
| Record name | D-Xylose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10257-31-5, 50855-32-8, 58-86-6 | |
| Record name | Xylopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Xylose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xylose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Xylose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90.5 °C | |
| Record name | D-Xylose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of DL-xylose?
A1: DL-xylose is a five-carbon sugar molecule with an aldehyde functional group.
- Spectroscopic Data: While the provided research excerpts don't delve into detailed spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed for structural elucidation of sugar molecules like DL-xylose. [, ]
Q2: How is DL-xylose synthesized?
A2: DL-xylose can be synthesized through several methods. One approach involves the cis-hydroxylation of dl-trans-1, 1-diethoxy-5-tetrahydropyran-2-yloxypent-3-en-2-ol. [] Another study describes a synthesis route starting from 1-Methoxy-buten-(1)-in-(3). [, ] Additionally, DL-xylose can be obtained through the acetolysis of xylan, a plant polysaccharide. []
Q3: Does DL-xylose exhibit different crystallization behavior compared to its enantiomers?
A3: Yes, research indicates that d- and l-xylose molecules crystallize separately as a conglomerate, while DL-xylose forms a stable racemic compound. This implies that a mixture of DL-xylose will preferentially crystallize as the racemic compound rather than a mixture of the individual enantiomers. []
Q4: Can DL-xylose be used as a starting material for the synthesis of other compounds?
A4: Absolutely. Researchers have successfully utilized DL-xylose as a precursor for synthesizing various compounds. For instance, it has been employed in the synthesis of 2-Deoxy-DL-ribose and 2-Deoxy-DL-xylose. [] Another study used a protected form of aldehydo-D-xylose to synthesize D-xylofuranosyl-pyridine C-nucleosides. []
Q5: What are the applications of DL-xylose in biological research?
A5: DL-xylose plays a role in understanding carbohydrate-protein interactions. For example, one study identified a mucin-specific lectin from the mushroom Boletus edulis that exhibited potent inhibition by porcine mucin but not by DL-xylose. [] This suggests a specific binding preference of the lectin towards mucin over DL-xylose.
Q6: Are there any known alternatives or substitutes for DL-xylose in specific applications?
A7: The need for alternatives to DL-xylose would depend on its intended application. For instance, in the study examining the mucin-specific lectin, other sugars like D-glucose, D-mannose, and L-arabinose did not exhibit the same inhibitory effects, highlighting the specificity of the interaction between the lectin and mucin. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
